molecular formula C11H9F3N2O B14864812 1-(3-Trifluoromethylphenyl)methyleneimmonium-3-pyrazolidine-1,2-inner salt

1-(3-Trifluoromethylphenyl)methyleneimmonium-3-pyrazolidine-1,2-inner salt

Cat. No.: B14864812
M. Wt: 242.20 g/mol
InChI Key: HTDZIXKNRMUYNU-FRKPEAEDSA-N
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Description

(1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrazolidin-1-ylium core, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide typically involves a multi-step process One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidin-1-ylium core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazolidin-1-ylium core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1E)-3-oxo-1-{[3-(trifluoromethyl)phenyl]methylidene}-1lambda5-pyrazolidin-1-ylium-2-ide stands out due to its unique combination of a trifluoromethyl group and a pyrazolidin-1-ylium core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(17)15-16/h1-3,6-7H,4-5H2/b16-7+

InChI Key

HTDZIXKNRMUYNU-FRKPEAEDSA-N

Isomeric SMILES

C1C/[N+](=C\C2=CC(=CC=C2)C(F)(F)F)/N=C1[O-]

Canonical SMILES

C1C[N+](=CC2=CC(=CC=C2)C(F)(F)F)N=C1[O-]

Origin of Product

United States

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